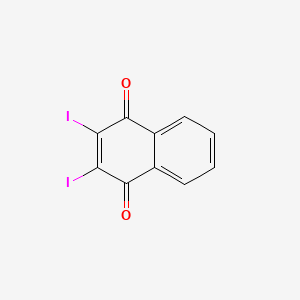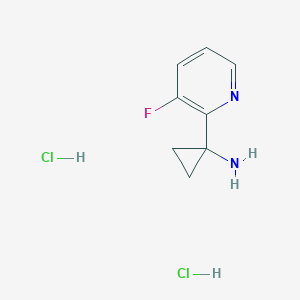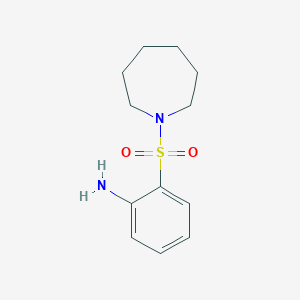
5-n-Hexylcytidine 5'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-n-Hexylcytidine 5’-monophosphate is a nucleotide analog that consists of a cytidine molecule attached to a hexyl group at the 5’ position and a phosphate group. This compound is a derivative of cytidine monophosphate, which is a key building block in RNA synthesis. The addition of the hexyl group can modify the compound’s properties, making it useful for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Hexylcytidine 5’-monophosphate typically involves the chemical modification of cytidine monophosphate. One common method is the alkylation of cytidine monophosphate with a hexyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 5-n-Hexylcytidine 5’-monophosphate may involve enzymatic synthesis methods. Enzymatic phosphorylation using nucleoside kinases can be employed to produce the monophosphate form from the corresponding nucleoside. This method is advantageous due to its high specificity and efficiency, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-n-Hexylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of modified nucleotides.
Applications De Recherche Scientifique
5-n-Hexylcytidine 5’-monophosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of modified nucleotides and oligonucleotides.
Biology: The compound is employed in studies of RNA structure and function, as well as in the development of RNA-based therapeutics.
Industry: The compound is used in the production of nucleotide-based products, such as diagnostic reagents and biochemical assays.
Mécanisme D'action
The mechanism of action of 5-n-Hexylcytidine 5’-monophosphate involves its incorporation into RNA molecules, where it can affect RNA structure and function. The hexyl group can influence the compound’s interaction with enzymes and other biomolecules, potentially altering RNA stability and processing. The molecular targets and pathways involved include RNA polymerases and ribonucleases, which are essential for RNA synthesis and degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine 5’-monophosphate: The parent compound without the hexyl group.
Deoxycytidine 5’-monophosphate: A similar compound with a deoxyribose sugar instead of ribose.
N4-Acetylcytidine 5’-monophosphate: A modified nucleotide with an acetyl group at the N4 position.
Uniqueness
5-n-Hexylcytidine 5’-monophosphate is unique due to the presence of the hexyl group, which can significantly alter its chemical and biological properties. This modification can enhance the compound’s stability, solubility, and interaction with biomolecules, making it a valuable tool in various research and industrial applications.
Propriétés
Numéro CAS |
117309-85-0 |
|---|---|
Formule moléculaire |
C15H26N3O8P |
Poids moléculaire |
407.36 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-5-hexyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H26N3O8P/c1-2-3-4-5-6-9-7-18(15(21)17-13(9)16)14-12(20)11(19)10(26-14)8-25-27(22,23)24/h7,10-12,14,19-20H,2-6,8H2,1H3,(H2,16,17,21)(H2,22,23,24)/t10-,11-,12-,14-/m1/s1 |
Clé InChI |
MHNVEDPJGPYYMC-HKUMRIAESA-N |
SMILES isomérique |
CCCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES canonique |
CCCCCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


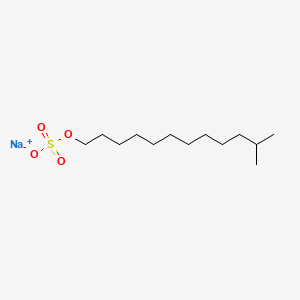

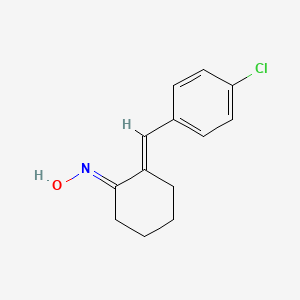
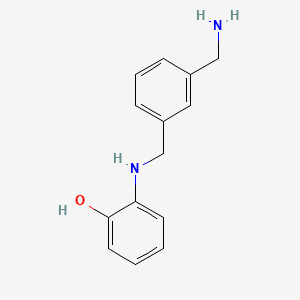
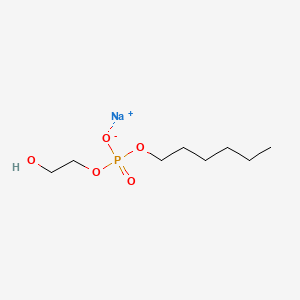
![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)
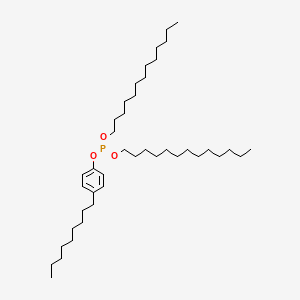
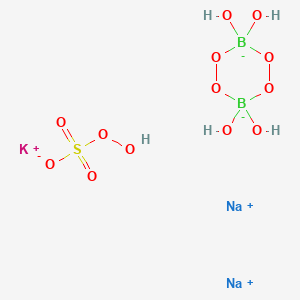

![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)
